![molecular formula C26H35O2P B8343025 dicyclohexyl({2',6-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane](/img/structure/B8343025.png)
dicyclohexyl({2',6-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl is a biaryl phosphine ligand known for its stability and electron-rich properties. It was developed by the Buchwald group to enhance the reactivity of palladium catalysis during cross-coupling reactions . This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl typically involves the reaction of 2-bromo-6-methoxybiphenyl with dicyclohexylphosphine. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by column chromatography and stored under inert gas to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl primarily undergoes cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides.
Heck Reaction: This reaction couples alkenes with aryl halides.
Common Reagents and Conditions:
Reagents: Palladium catalysts, boronic acids, aryl halides, amines, alkenes.
Conditions: Inert atmosphere, solvents like toluene or chloroform, temperatures ranging from room temperature to reflux
Major Products: The major products formed from these reactions are biaryl compounds, aminated aromatics, and substituted alkenes .
Wissenschaftliche Forschungsanwendungen
2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl exerts its effects involves its role as a ligand in palladium-catalyzed reactions. The compound enhances the reactivity of the palladium catalyst by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps of the catalytic cycle . This leads to efficient formation of carbon-carbon and carbon-nitrogen bonds .
Vergleich Mit ähnlichen Verbindungen
XPhos: Another biaryl phosphine ligand with similar applications in cross-coupling reactions.
BrettPhos: A ligand used in cross-coupling reactions, offering high reactivity and selectivity.
Uniqueness: 2-Dicyclohexylphosphino-2’6-dimethoxybiphenyl is unique due to its high electron density and stability, which enhance the reactivity of palladium catalysts more effectively than some other ligands . Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable tool in organic synthesis .
Eigenschaften
Molekularformel |
C26H35O2P |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
dicyclohexyl-[3-methoxy-2-(2-methoxyphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H35O2P/c1-27-23-17-10-9-16-22(23)26-24(28-2)18-11-19-25(26)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3 |
InChI-Schlüssel |
AABHBKWEYXBRIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


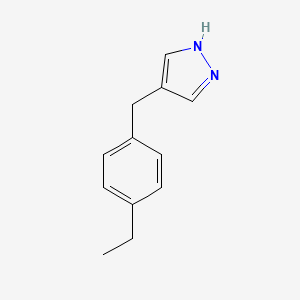
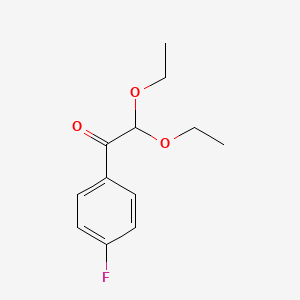
![5-Formyl-2-{[(1S)-1-methylpropyl]oxy}benzonitrile](/img/structure/B8342971.png)
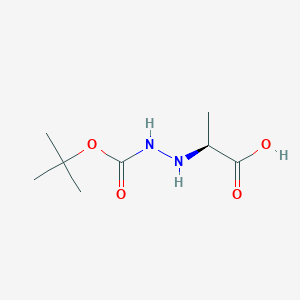
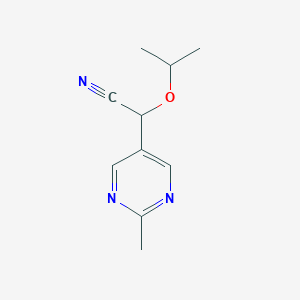
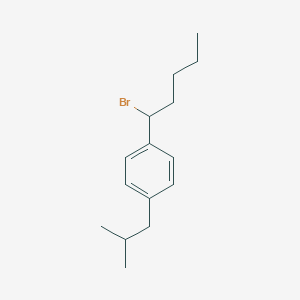

![5-Amino-2-(4-fluorophenyl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B8343005.png)
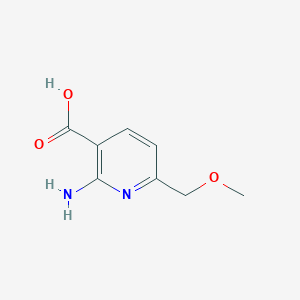

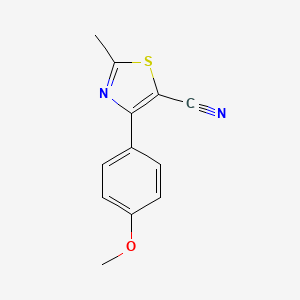
![3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde](/img/structure/B8343045.png)
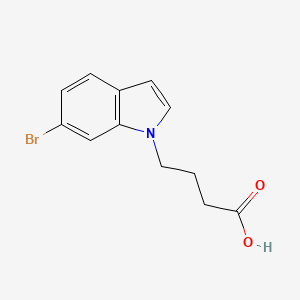
![5-(1-Azabicyclo[2.2.1]hept-4-yl)pyridin-2-ol](/img/structure/B8343056.png)
